Monobutyl Phosphate Biscyclohexylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monobutyl Phosphate Biscyclohexylamine Salt is a chemical compound with the molecular formula C16H37N2O4P and a molecular weight of 352.45 . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its stability in alkaline conditions and its wide range of properties, including wetting, emulsification, lubrication, coupling activity, and detergency.
Vorbereitungsmethoden
The synthesis of Monobutyl Phosphate Biscyclohexylamine Salt involves the reaction of monobutyl phosphate with biscyclohexylamine under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Monobutyl Phosphate Biscyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield various phosphine compounds .
Wissenschaftliche Forschungsanwendungen
Monobutyl Phosphate Biscyclohexylamine Salt has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Monobutyl Phosphate Biscyclohexylamine Salt involves its interaction with various molecular targets and pathways. As an anionic surfactant, it can interact with lipid membranes and proteins, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Monobutyl Phosphate Biscyclohexylamine Salt can be compared with other similar compounds, such as:
- Phosphoric Acid Monobutyl Ester Biscyclohexylamine Salt
- Butyl Diacid Phosphate Biscyclohexylamine Salt
- Butyl Dibasic Acid Phosphate Biscyclohexylamine Salt
- Butyl Dihydrogen Phosphate Biscyclohexylamine Salt
- Dihydrogen this compound
- JAMP 4P Biscyclohexylamine Salt
- MP 4 Biscyclohexylamine Salt
- Monobutyl Dihydrogen Phosphate Biscyclohexylamine Salt
These compounds share similar properties, such as stability in alkaline conditions and surfactant activity. this compound is unique in its specific molecular structure and its applications in proteomics research.
Eigenschaften
Molekularformel |
C10H23NO4P- |
---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
butyl phosphate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C4H11O4P/c7-6-4-2-1-3-5-6;1-2-3-4-8-9(5,6)7/h6H,1-5,7H2;2-4H2,1H3,(H2,5,6,7)/p-1 |
InChI-Schlüssel |
JMUZORKVKNEVHC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=O)([O-])[O-].C1CCC(CC1)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.